

An In-depth Technical Guide to 2-Spiro[2.5]octan-8-ylethanol

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Spiro[2.5]octan-8-ylethanol

CAS No.: 2503208-15-7

Cat. No.: B2564671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Spiro[2.5]octan-8-ylethanol**, a unique spirocyclic alcohol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust profile for research and development purposes.

Core Compound Identification

2-Spiro[2.5]octan-8-ylethanol is an organic compound characterized by a spirocyclic core, where a cyclopropane ring and a cyclohexane ring are joined by a single common carbon atom. This structural motif imparts significant three-dimensionality and conformational rigidity, making it an intriguing scaffold for various applications.^[1] An ethanol substituent is attached to the 8-position of the spiro[2.5]octane framework.

Key Identifiers:

Identifier	Value	Source
CAS Number	2503208-15-7	PubChem
IUPAC Name	2-(Spiro[2.5]octan-8-yl)ethanol	PubChem
Molecular Formula	C ₁₀ H ₁₈ O	PubChem
Molecular Weight	154.25 g/mol	PubChem

```
digraph "2-Spiro[2.5]octan-8-ylethanol" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C", pos="0,1.5!"];
C7 [label="C", pos="1.3,0.75!"];
C8 [label="C", pos="1.3,-0.75!"];
C9 [label="C", pos="0,-1.5!"];
C10 [label="C", pos="-1.3,-0.75!"];
C11 [label="C", pos="-1.3,0.75!"];
O1 [label="O", pos="-3.9,0.75!"];
H1[label="H", pos="-4.4,0.75!"];
C11 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C10 -- C1;
C1 -- C2;
C2 -- C10;
C11 -- C3 [label="CH2CH2OH", fontcolor="#202124"];
C3 -- C4;
C4 -- O1;
O1 -- H1;

// Manually position nodes for better visualization
node [shape=point, width=0];
p1 [pos="-0.65,1.125!"];
p2 [pos="0.65,1.125!"];
p3 [pos="1.3,0!"];
p4 [pos="0.65,-1.125!"];
p5 [pos="-0.65,-1.125!"];
p6 [pos="-1.3,0!"];
p7 [pos="-2.6,0!"];
```

```
p8 [pos="-3.9,0!"];  
p9 [pos="-3.9,-0.5!"];
```

```
// Draw bonds
```

```
C6 -- p1;  
p1 -- C11;  
C11 -- p6;  
p6 -- C10;  
C10 -- p5;  
p5 -- C9;  
C9 -- p4;  
p4 -- C8;  
C8 -- p3;  
p3 -- C7;  
C7 -- p2;  
p2 -- C6;  
C10 -- C1;  
C1 -- C2;  
C2 -- C10;  
C11 -- p7;  
p7 -- p8;  
p8 -- O1;  
O1 -- p9;  
}
```

Caption: 2D structure of **2-Spiro[2.5]octan-8-ylethanol**.

Physicochemical Properties

Experimentally determined physicochemical properties for **2-Spiro[2.5]octan-8-ylethanol** are not readily available. The following table presents computed properties from reliable databases, which are useful for predictive modeling and experimental design.

Property	Predicted Value	Source
XLogP3-AA	3.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	20.2 Å ²	PubChem
Boiling Point	Not available	-
Density	Not available	-
Refractive Index	Not available	-

Synthesis and Manufacturing

A specific, documented synthesis for **2-Spiro[2.5]octan-8-ylethanol** has not been identified in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as those used for the synthesis of related spiro[2.5]octane derivatives.[2][3]

A potential synthetic pathway could involve the creation of the spiro[2.5]octane core followed by the introduction or modification of the ethanol side chain. For instance, a Wittig reaction on a suitable cyclohexanone derivative could be employed to introduce an exocyclic double bond, which could then be cyclopropanated. Alternatively, a pre-functionalized cyclohexane could undergo a spirocyclization reaction.

Proposed Retro-Synthetic Analysis:



[Click to download full resolution via product page](#)

Caption: A proposed retrosynthetic pathway for **2-Spiro[2.5]octan-8-ylethanol**.

Explanatory Note on the Proposed Synthesis: The causality behind this proposed pathway lies in the reliability of each transformation. The Simmons-Smith reaction is a well-established method for forming cyclopropane rings from alkenes. The subsequent oxidation and chain elongation via a Wittig-type

reaction are standard, high-yielding transformations in organic synthesis. The final reduction of the ester to the primary alcohol is also a very common and efficient step. This sequence represents a logical and experimentally feasible approach to the target molecule.

Analytical Characterization

The structural elucidation of **2-Spiro[2.5]octan-8-ylethanol** would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 0.5-2.5 ppm) due to the overlapping signals of the cyclohexane and cyclopropane protons. Key diagnostic signals would include:

- A multiplet corresponding to the protons of the cyclopropane ring, likely in the upfield region (around 0.5-1.0 ppm).
- A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH) around 3.6 ppm.^[4]
- A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.^[4]

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Expected signals include:

- A signal for the spiro carbon atom, which is a quaternary carbon and would appear as a singlet.^[5]
- Signals for the cyclopropane carbons at relatively high field.
- A signal for the carbon bearing the hydroxyl group (-CH₂-OH) in the range of 60-70 ppm.^[4]
- Multiple signals in the aliphatic region for the cyclohexane ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorptions of the alcohol and alkane functionalities.^{[6][7]}

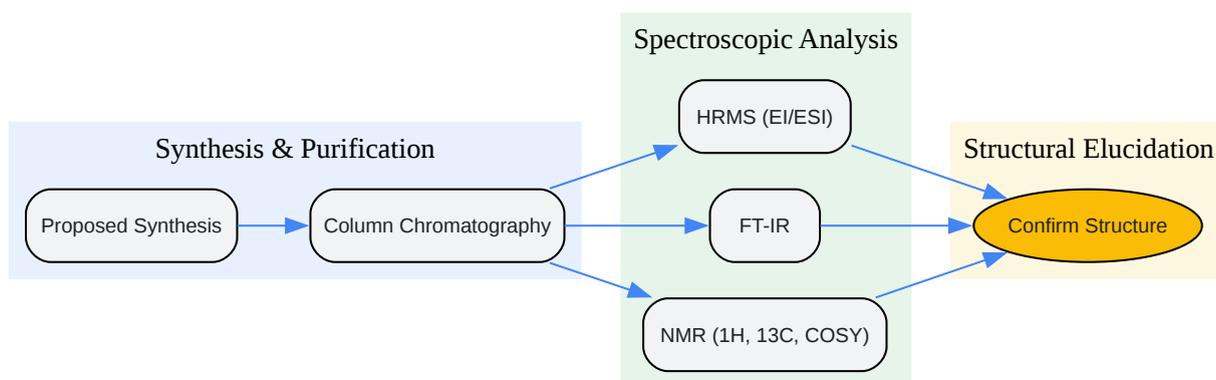
- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group's stretching vibration.[8]
- C-H Stretch: Strong, sharp peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) corresponding to the C-H stretching of the sp^3 hybridized carbons of the cyclohexane and ethanol moieties.[9]
- C-O Stretch: A moderate to strong band in the fingerprint region, around 1050-1150 cm^{-1} , corresponding to the C-O stretching vibration.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **2-Spiro[2.5]octan-8-ylethanol** would be expected to show a molecular ion peak (M^+) at $m/z = 154$, although it may be of low intensity.[10] Key fragmentation patterns would likely include:

- Loss of a water molecule ($\text{M}-18$) from the molecular ion, resulting in a peak at $m/z = 136$.
- Alpha-cleavage, with the loss of the CH_2OH radical ($\text{M}-31$), leading to a fragment at $m/z = 123$.
- Fragmentation of the spirocyclic core, leading to a complex pattern of smaller fragments.

Analytical Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. CN103102261A - Synthesis method of spiro\[2.5\]octane-5-carboxylic acid - Google Patents \[patents.google.com\]](#)
- [4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. glaserr.missouri.edu \[glaserr.missouri.edu\]](#)
- [7. theorango.com \[theorango.com\]](#)
- [8. chem.libretexts.org \[chem.libretexts.org\]](#)
- [9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [10. chem.libretexts.org \[chem.libretexts.org\]](#)
- [To cite this document: BenchChem. \[An In-depth Technical Guide to 2-Spiro\[2.5\]octan-8-ylethanol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2564671#2-spiro-2-5-octan-8-ylethanol-cas-number-and-identification\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com